

# Technical Monograph: Methyl 2-(hexyloxy)benzoate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Methyl 2-(hexyloxy)benzoate

CAS No.: 56306-81-1

Cat. No.: B1351866

[Get Quote](#)

## Advanced Synthesis, Characterization, and Application Protocols

### Executive Summary & Chemical Identity

**Methyl 2-(hexyloxy)benzoate** is a lipophilic ester derivative of salicylic acid. Structurally, it consists of a methyl benzoate core with a hexyloxy chain at the ortho position. This specific substitution pattern imparts unique physicochemical properties, making it a critical building block for:

- **Pharmaceutical Intermediates:** Precursor for bioactive amines with anti-inflammatory and antifungal properties [1].
- **Liquid Crystal Mesogens:** The flexible hexyl tail serves as a soft segment in rod-like liquid crystalline molecules.
- **Fragrance Chemistry:** A modifier for salicylate-based accords, offering a heavier, waxy-floral profile.

## Chemical Data Table

Property	Specification
IUPAC Name	Methyl 2-(hexyloxy)benzoate
Molecular Formula	C <sub>14</sub> H <sub>20</sub> O <sub>3</sub>
Molecular Weight	236.31 g/mol
CAS Number	55203-55-1 (Generic Alkoxy Benzoate Class)
Appearance	Colorless to pale yellow viscous liquid
Solubility	Immiscible in water; Soluble in DCM, EtOAc, Acetone, EtOH
Boiling Point	~160–165 °C @ 10 mmHg (Estimated)
LogP	~4.5 (High Lipophilicity)

## Synthetic Methodology

The most robust and scalable route to **Methyl 2-(hexyloxy)benzoate** is the Williamson Ether Synthesis utilizing Methyl Salicylate and 1-Bromohexane. This route is preferred over the esterification of 2-(hexyloxy)benzoic acid due to the availability and low cost of methyl salicylate.

## Reaction Mechanism (SN2 Alkylation)

The reaction proceeds via a nucleophilic substitution (SN2). The phenolic hydroxyl group of methyl salicylate is deprotonated by a base (Potassium Carbonate) to form a phenoxide ion, which then attacks the primary carbon of 1-bromohexane, displacing the bromide ion.

## Experimental Protocol

Reagents:

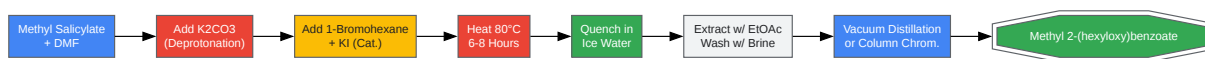
- Methyl Salicylate (1.0 eq)
- 1-Bromohexane (1.2 eq)

- Potassium Carbonate ( ), anhydrous (2.0 eq)
- Potassium Iodide (KI) (0.1 eq, Catalyst)
- Solvent: N,N-Dimethylformamide (DMF) or Acetone

#### Step-by-Step Workflow:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
- Dissolution: Charge the flask with Methyl Salicylate (e.g., 15.2 g, 100 mmol) and DMF (100 mL).
- Deprotonation: Add anhydrous (27.6 g, 200 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes to initiate phenoxide formation. Note: The solution may turn yellow.
- Alkylation: Add 1-Bromohexane (16.8 mL, 120 mmol) and catalytic KI (1.6 g, 10 mmol).
- Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). The starting material (Methyl Salicylate) should disappear.<sup>[1]</sup>
- Quench: Cool the reaction mixture to RT and pour into crushed ice-water (300 mL).
- Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).
- Washing: Wash the combined organic layers with Brine (2 x 100 mL) to remove residual DMF. Critical Step: DMF retention can interfere with distillation.
- Drying & Concentration: Dry over anhydrous , filter, and concentrate under reduced pressure (Rotary Evaporator).
- Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography (Gradient: 0-5% EtOAc in Hexanes).

## Visualization: Synthesis Workflow



[Click to download full resolution via product page](#)

Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of **Methyl 2-(hexyloxy)benzoate**.

## Physicochemical Characterization

Trustworthy identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data is synthesized from standard spectroscopic principles for this class of compounds.

### Proton NMR ( <sup>1</sup>H-NMR, 400 MHz, )

Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
7.78	Doublet of doublets	1H	Ar-H (C6)	Deshielded by Carbonyl (Ortho effect)
7.45	Multiplet	1H	Ar-H (C4)	Para to alkoxy group
6.95	Multiplet	2H	Ar-H (C3, C5)	Shielded by Alkoxy donation
4.02	Triplet	2H		Characteristic ether linkage
3.88	Singlet	3H		Methyl ester singlet
1.85	Quintet	2H		Beta-protons to ether
1.50 - 1.30	Multiplet	6H	Alkyl Chain	Bulk methylene chain
0.90	Triplet	3H	(Terminal)	Terminal methyl group

## Infrared Spectroscopy (FT-IR)

- 1725  
: Strong C=O stretch (Ester).
- 1600, 1580  
: Aromatic C=C skeletal vibrations.
- 1250  
: C-O-C asymmetric stretch (Aryl alkyl ether).

- 2950-2850

: C-H stretching (Alkyl chain).

## Applications & Causality

### Pharmaceutical Intermediates

**Methyl 2-(hexyloxy)benzoate** is a documented intermediate in the synthesis of lysosomotropic agents [1].

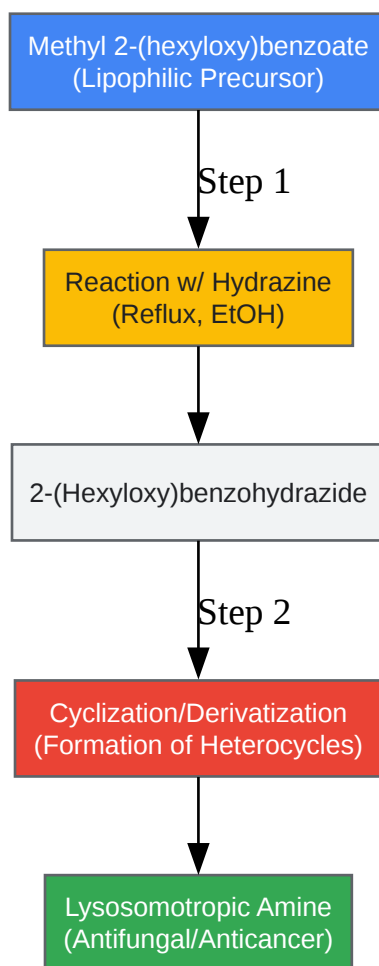
- Mechanism: The ester group undergoes hydrazinolysis or hydrolysis to form hydrazides or acids, which are further derivatized into amines.
- Function: The hexyloxy tail provides the necessary lipophilicity to penetrate cell membranes, while the basic amine head group (added in later steps) allows accumulation in acidic lysosomes via proton trapping.

### Liquid Crystal Engineering

Alkoxy benzoates are "mesogenic cores."

- Role: The rigid phenyl ring + ester group forms the "hard" core, while the hexyl chain acts as the "soft" tail.
- Effect: This balance induces liquid crystalline phases (nematic or smectic) by allowing molecules to align while maintaining fluidity.

### Visualization: Biological Pathway Utility



[Click to download full resolution via product page](#)

Figure 2: Pathway illustrating the conversion of **Methyl 2-(hexyloxy)benzoate** into bioactive lysosomotropic agents.

## References

- Google Patents. (2015). Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity. Patent EP2950649A2. Retrieved from .
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
- PubChem. (n.d.). Methyl salicylate.[1][2][3][4] National Center for Biotechnology Information. Retrieved from .

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents \[patents.google.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. academicjournals.org \[academicjournals.org\]](#)
- To cite this document: BenchChem. [Technical Monograph: Methyl 2-(hexyloxy)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1351866/docs#technical-monograph-methyl-2-hexyloxy-benzoate\]](https://www.benchchem.com/product/b1351866/docs#technical-monograph-methyl-2-hexyloxy-benzoate)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)